molecular formula C14H11F2NO2 B189795 Benzyl (2,4-difluorophenyl)carbamate CAS No. 112434-18-1

Benzyl (2,4-difluorophenyl)carbamate

Cat. No. B189795
M. Wt: 263.24 g/mol
InChI Key: JSAYKGNHIVNWPQ-UHFFFAOYSA-N
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Description

Benzyl (2,4-difluorophenyl)carbamate is a chemical compound with the CAS Number: 112434-18-1 . It has a molecular weight of 263.24 and its linear formula is C14H11F2NO2 . It is a solid substance .


Synthesis Analysis

The synthesis of Benzyl (2,4-difluorophenyl)carbamate involves the use of 2,4-difluoroaniline, dichloromethane (DCM), and pyridine . The mixture is stirred at room temperature and treated with benzylchloroformate dropwise via an addition funnel . After being stirred at room temperature overnight, the mixture is poured into water and extracted with DCM . The combined extracts are washed with water, brine, dried with anhydrous sodium sulfate, filtered, and concentrated to give the title compound .


Molecular Structure Analysis

The molecular structure of Benzyl (2,4-difluorophenyl)carbamate is represented by the linear formula C14H11F2NO2 . The compound consists of 19 heavy atoms, 12 of which are aromatic .


Chemical Reactions Analysis

Carbamates, such as Benzyl (2,4-difluorophenyl)carbamate, can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Physical And Chemical Properties Analysis

Benzyl (2,4-difluorophenyl)carbamate is a solid substance . It has a melting point of 73-75°C . It has a molar refractivity of 66.63 . Its solubility is 0.108 mg/ml or 0.000411 mol/l .

Scientific Research Applications

1. Hydro-Lipophilic Properties Research

  • Application Summary : This compound has been used in the preparation and study of novel fluorinated benzyl carbamates of 4-Aminosalicylanilides. These compounds were designed as agents with expected anticholinesterase and anti-inflammatory activity .
  • Methods of Application : The hydro-lipophilic properties of these mono-, di-, and tri-substituted carbamates were investigated. All the discussed derivatives of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid were analyzed using reversed-phase high performance liquid chromatography to measure lipophilicity .
  • Results/Outcomes : The study discussed the correlations between the logarithm of the capacity factor k, the logarithm of the distributive parameter D at pH 7.4, and log P /Clog P values calculated in various ways as well as the relationships between the lipophilicity and the chemical structure of the studied compounds .

2. Use as a Protecting Group

  • Application Summary : Carbamates, such as “Benzyl (2,4-difluorophenyl)carbamate”, can be used as protecting groups for amines in organic synthesis . They are particularly useful in the synthesis of peptides .
  • Methods of Application : The carbamate protecting group can be installed and removed under relatively mild conditions . For example, the carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .
  • Results/Outcomes : The use of carbamate protecting groups allows for the selective synthesis of complex organic molecules, including peptides .

3. Use in Material Science

  • Application Summary : “Benzyl (2,4-difluorophenyl)carbamate” can be used in the synthesis of new materials. The compound’s unique structure and properties may make it useful in the development of advanced materials .
  • Methods of Application : The specific methods of application would depend on the type of material being synthesized. Typically, the compound would be mixed with other reactants under controlled conditions to form the desired material .

4. Use in Pharmaceutical Research

  • Application Summary : “Benzyl (2,4-difluorophenyl)carbamate” could potentially be used in the development of new pharmaceuticals. Its unique structure could make it a useful building block in the synthesis of new drugs .
  • Methods of Application : The compound would be used in the synthesis of new drug molecules. The specific methods of application would depend on the drug being synthesized .

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . These statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

benzyl N-(2,4-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAYKGNHIVNWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474649
Record name Benzyl (2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2,4-difluorophenyl)carbamate

CAS RN

112434-18-1
Record name Benzyl (2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2,4-difluoro-phenylamine (1, 7.0 mL, 70.0 mmol) in 100 mL of dichloromethane, pyridine (11 mL, 140.0 mmol) and benzyl chloroformate (2, 11.9 mL, 83.4 mmol) were added. The reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was concentrated under vacuum and the residue was partitioned between ethyl acetate and potassium bisulfate solution. The organic layer was dried with magnesium sulfate, filtered and the filtrate concentrated under vacuum and crystallized from hexanes to give the desired compound (3, 15.6 g, 85%).
Quantity
7 mL
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Reaction Step One
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11 mL
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11.9 mL
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100 mL
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solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

The 2,4 difluoro aniline (5.06 ml, 49.6 mmole) put into a solution of 10% NaOH (76 ml). Cooled in an ice bath and added benzyl chloroformate (7.85 ml, 55 mmole). After stirring for 2 hours the product was filtered, stirred with hexane, dried. Yield 9.4 g
Quantity
5.06 mL
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reactant
Reaction Step One
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76 mL
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reactant
Reaction Step Two
Quantity
7.85 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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